9-Bromophenanthrene-d9

Catalog No.
S1807953
CAS No.
M.F
C₁₄D₉Br
M. Wt
266.18
Availability
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9-Bromophenanthrene-d9

Product Name

9-Bromophenanthrene-d9

Molecular Formula

C₁₄D₉Br

Molecular Weight

266.18

Synonyms

9-Phenanthryl Bromide-d9; NSC 400708-d9

9-Bromophenanthrene-d9 is a deuterated derivative of 9-bromophenanthrene, a polycyclic aromatic hydrocarbon characterized by the presence of a bromine atom at the ninth carbon position of the phenanthrene structure. Its molecular formula is C14H9BrC_{14}H_{9}Br, and it is notable for its solid state at room temperature, with a high melting point ranging from 60 to 64 degrees Celsius. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as ethanol and acetone. The incorporation of the bromine atom alters its chemical reactivity, allowing it to participate in various substitution reactions, including nucleophilic aromatic substitution and coupling reactions. Additionally, 9-bromophenanthrene-d9 displays fluorescence properties under ultraviolet light, emitting strong blue fluorescence, which makes it valuable in analytical applications such as fluorescence microscopy and organic electronics .

Due to its structure:

  • Nucleophilic Aromatic Substitution: The bromine atom can be replaced by nucleophiles in reactions that typically require strong nucleophiles or elevated temperatures.
  • Coupling Reactions: It can participate in coupling reactions with various electrophiles, leading to the formation of more complex aromatic structures.
  • Photo

The synthesis of 9-bromophenanthrene-d9 involves several steps:

  • Starting Materials: The synthesis typically begins with phenanthrene or its derivatives.
  • Bromination: Bromination can be achieved through electrophilic aromatic substitution using bromine or bromine sources in deuterated solvents to incorporate deuterium into the compound.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for analytical applications.

Specific methods may vary based on the desired yield and purity of the final product .

The applications of 9-bromophenanthrene-d9 include:

  • Fluorescence Probes: Due to its fluorescent properties, it is used as a probe in various analytical techniques.
  • Room Temperature Phosphorescence Analysis: It has been utilized in studies involving phosphorescence detection at low concentrations, making it useful for environmental monitoring and analytical chemistry.
  • Research Tool: It serves as a model compound for studying the behavior of polycyclic aromatic hydrocarbons in different chemical environments .

Interaction studies involving 9-bromophenanthrene-d9 often focus on its coordination with metal ions or other analytes:

  • Coordination Chemistry: The compound has been shown to interact with metal ions like chromium and iron, forming complexes that can be detected through changes in fluorescence or absorbance.
  • Environmental Studies: It is used to study the behavior of halogenated polycyclic aromatic hydrocarbons in environmental samples, particularly regarding their persistence and toxicity .

Several compounds are structurally similar to 9-bromophenanthrene-d9. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
PhenanthreneParent compound; no halogen substitutionBaseline for reactivity studies
9-ChlorophenanthreneChlorine atom at the same positionDifferent reactivity due to chlorine
1-BromonaphthaleneBromine atom on naphthaleneSmaller PAH; different fluorescence
6-BromocoumarinBromine substituted coumarinDifferent applications in photochemistry
3-BromopyreneBromine at position three of pyreneKnown for significant biological activity

Each of these compounds exhibits unique properties that differentiate them from 9-bromophenanthrene-d9, particularly concerning their reactivity, solubility, and biological activity. The presence of different halogens or structural variations leads to distinct chemical behaviors and applications in research and industry .

Traditional Bromination Methods

Traditional bromination approaches for producing the phenanthrene precursor involve well-established electrophilic aromatic substitution reactions that selectively target the 9-position of the phenanthrene ring system. The regioselectivity observed in phenanthrene bromination is attributed to the partial bond fixation concept, where the 9-position exhibits the highest electron density and reactivity [11]. These methods form the foundation for subsequent deuteration processes and determine the overall efficiency of 9-Bromophenanthrene-d9 synthesis.

Direct Bromination of Phenanthrene Derivatives

Direct bromination of phenanthrene represents the most straightforward approach for synthesizing 9-bromophenanthrene precursors. The reaction proceeds through electrophilic aromatic substitution, with bromine preferentially attacking the 9-position due to favorable electronic factors [1] [11]. Under reflux conditions in carbon tetrachloride, phenanthrene reacts with molecular bromine to yield 9-bromophenanthrene in yields ranging from 90 to 94 percent [1].

The optimal reaction conditions involve heating phenanthrene in carbon tetrachloride at reflux temperature (76-80 degrees Celsius) for approximately 9 hours [31]. The bromine solution is added dropwise to maintain controlled reaction conditions and prevent over-bromination [31]. Temperature control is critical, as higher temperatures can reduce selectivity and lead to the formation of dibrominated products [12].

Alternative low-temperature bromination protocols have been developed to enhance selectivity. These methods operate at temperatures between 0 and 30 degrees Celsius over extended reaction periods of 2 days [31]. While requiring longer reaction times, these conditions provide improved regioselectivity and reduced formation of unwanted byproducts [12].

Reaction ConditionsTemperature (°C)SolventReaction TimeYield (%)
Direct Bromination (Reflux)76-80Carbon tetrachloride9 hours90-94
Low Temperature Bromination0-30Carbon tetrachloride2 daysGood yield
Iron Catalyzed Bromination0Carbon tetrachloride1 hourGood yield

Multi-Step Reaction Pathways with N-Bromosuccinimide and Gold(III) Catalysts

Advanced bromination methodologies employing N-bromosuccinimide in combination with gold(III) chloride catalysts have demonstrated enhanced efficiency and selectivity for phenanthrene bromination [1] [13]. These multi-step reaction pathways utilize 1,2-dichloroethane as the solvent system and operate under inert atmosphere conditions at 80 degrees Celsius [1].

The gold(III) catalyst system promotes selective bromination through a unique mechanism involving halide anion metathesis and controlled electrophilic activation [13]. The reaction proceeds over 15 hours under carefully controlled conditions, yielding high-purity 9-bromophenanthrene suitable for subsequent deuteration steps [1].

The multi-step pathway typically involves four distinct reaction stages: initial N-bromosuccinimide treatment with gold(III) chloride, followed by sodium amide and potassium tert-butoxide treatment in tetrahydrofuran, then perrhenic acid anhydride with triphenyl phosphite in toluene, and finally a second N-bromosuccinimide and gold(III) chloride treatment [1]. This sequence ensures optimal regioselectivity and minimizes side product formation.

Gold(III) complexes recovered from electronic waste have shown comparable catalytic activity to conventional mining-derived catalysts, providing both economic and environmental advantages [13]. These recovered catalysts maintain excellent activity for cyclization reactions and demonstrate superior regioselectivity compared to traditional catalyst systems [13].

Electrochemical Deuteration Approaches

Electrochemical deuteration represents a modern, environmentally friendly approach for incorporating deuterium atoms into organic compounds. These methods utilize deuterium oxide as an economical deuterium source and operate under mild conditions without requiring precious metal catalysts or harsh reaction environments [16] [17]. The electrochemical approach offers superior control over deuterium incorporation and enables high levels of isotopic purity.

Mechanism and Optimization of Electrochemical Reduction

The electrochemical deuteration mechanism involves the electroreductive activation of organic halides followed by deuterium incorporation from deuterium oxide [18] [20]. The process begins with the cathodic reduction of the carbon-halogen bond, generating reactive carbon radicals that subsequently react with deuterium species generated at the electrode surface [22].

The mechanism proceeds through several key steps: initial electron transfer to the organic halide substrate, formation of carbon-centered radicals, simultaneous generation of deuterium radicals from deuterium oxide, and finally radical coupling to form the deuterated product [17] [18]. This process is mechanistically distinct from traditional deuteration methods that rely on deuterium cations or anions [22].

Optimization studies have identified several critical parameters for maximizing deuterium incorporation efficiency. Temperature control at room temperature (25 degrees Celsius) provides optimal reaction conditions while maintaining high deuterium incorporation rates of 80 to 99 percent [18] [20]. Current density optimization typically ranges from moderate to high values, depending on the specific substrate and electrode configuration [18].

The reaction time significantly influences both yield and deuterium incorporation levels. Extended reaction periods generally favor higher deuterium incorporation, with typical reaction times ranging from 2 to 3 hours for complete conversion [17]. However, excessive reaction times can lead to over-reduction or decomposition of sensitive substrates [18].

ParameterOptimal RangeEffect on Deuterium IncorporationEffect on Yield
Temperature25°C (room temperature)High incorporation (80-99%)Excellent yields (80-98%)
Reaction Time2-3 hoursExtended time improves incorporationOptimal at 2-3 hours
Current DensityModerate to highHigher density increases rateOptimal at moderate levels
Deuterium Oxide ConcentrationExcessHigher concentration improves incorporationMinimal effect on yield

Role of Sacrificial Reagents and Electrode Materials

The selection of appropriate electrode materials plays a crucial role in determining the efficiency and selectivity of electrochemical deuteration reactions. Carbon-based electrodes, including graphite felt and carbon fiber materials, have demonstrated exceptional performance for deuterium incorporation reactions [37] [18]. These materials provide large surface areas and excellent electrochemical stability under the reaction conditions.

Graphite felt electrodes have proven particularly effective, enabling deuterium incorporation rates as high as 99 percent with excellent chemoselectivity and yields up to 91 percent within 2 hours [37]. The porous structure of graphite felt provides enhanced mass transfer and increased active surface area, facilitating efficient deuterium radical generation and substrate conversion [37].

Alternative electrode materials include copper nanowire arrays, which offer high selectivity and excellent deuterium incorporation efficiency [20]. Proton-conducting membranes combined with graphene oxide have shown promise for continuous flow applications, enabling scalable deuteration processes with deuterium incorporation exceeding 99 percent [30].

Sacrificial reagents serve multiple functions in electrochemical deuteration systems. They can act as proton sources, pH buffers, or supporting electrolytes to enhance conductivity and reaction efficiency [37]. Common sacrificial reagents include lithium salts, organic acids, and specialized deuterated compounds that participate in the overall deuteration mechanism [38].

The role of sacrificial reagents extends beyond simple supporting electrolyte functions. These compounds can participate directly in the deuteration mechanism by providing additional deuterium sources or by stabilizing reactive intermediates [37]. Careful selection of sacrificial reagents can significantly improve both the efficiency and selectivity of the deuteration process [17].

Electrode MaterialDeuterium Incorporation (%)Yield (%)Key Advantages
Graphite Felt9991High surface area, excellent stability
Carbon Fiber92-9885-95Good conductivity, chemical resistance
Copper Nanowire ArrayHigh incorporationGood yieldsEnhanced selectivity
Proton-Conducting Membrane>9991Scalable, continuous flow capability

Advantages Over Conventional Deuterium Incorporation

Electrochemical deuteration approaches offer numerous advantages compared to conventional deuterium incorporation methods. The primary benefit lies in the utilization of deuterium oxide as the sole deuterium source, eliminating the need for expensive deuterated reagents such as deuterium gas or lithium aluminum deuteride [16] [18]. This significantly reduces both the cost and complexity of deuteration processes.

The mild reaction conditions represent another major advantage of electrochemical methods. Operating at room temperature and atmospheric pressure eliminates the need for high-pressure equipment or extreme temperature control [16] [18]. This approach contrasts sharply with traditional methods that often require elevated temperatures, high pressures, or harsh chemical environments [25].

Metal-free operation constitutes a significant environmental and economic benefit. Electrochemical deuteration eliminates the requirement for precious metal catalysts such as palladium or platinum, which are expensive and environmentally problematic to obtain [16] [18]. The absence of metal catalysts also simplifies product purification and reduces the potential for metal contamination [20].

The high selectivity achievable through electrochemical methods enables precise control over deuterium incorporation patterns. This selectivity advantage is particularly important for complex molecules where specific deuteration patterns are required [17] [18]. The kinetic isotope effect can be exploited to achieve selective deuteration at particular positions within the molecule [24] [25].

Scalability represents another crucial advantage of electrochemical approaches. These methods can be readily adapted to continuous flow systems, enabling gram-scale production with maintained efficiency and deuterium incorporation levels [37] [30]. The flow chemistry approach also facilitates automated operation and process optimization [30].

The environmental benefits of electrochemical deuteration include reduced waste generation, elimination of toxic reagents, and lower energy consumption compared to traditional methods [16] [18]. The use of aqueous deuterium oxide as the primary reagent minimizes the generation of hazardous organic waste streams [20].

Advantage CategoryElectrochemical MethodConventional Methods
Deuterium SourceD₂O (economical, safe)D₂ gas, LiAlD₄ (expensive, hazardous)
Reaction ConditionsRoom temperature, atmospheric pressureHigh temperature, high pressure
Catalyst RequirementsMetal-free operationPrecious metal catalysts required
Environmental ImpactLow waste, green chemistryHigh waste, toxic reagents
ScalabilityContinuous flow capableBatch processes only
Deuterium Incorporation80-99%Variable, often lower

Molecular and Spectral Characteristics

9-Bromophenanthrene-d9 represents a deuterated isotopologue of 9-bromophenanthrene, wherein nine hydrogen atoms have been systematically replaced with deuterium isotopes. This compound possesses the molecular formula C₁₄D₉Br with a molecular weight of 266.18 grams per mole [1] [2]. The compound is registered under CAS number 2055815-26-2, distinguishing it from its unlabeled counterpart (CAS 573-17-1) [2] [3].

The fundamental structural framework consists of a phenanthrene core with a bromine substituent at the 9-position and complete deuteration of all aromatic hydrogen positions. At room temperature, 9-bromophenanthrene-d9 exists as a pale yellow to pale beige crystalline solid, maintaining the characteristic melting point range of 60-64°C observed for the parent compound [1] [4]. The incorporation of deuterium atoms results in a molecular weight increase of 9 atomic mass units compared to the non-deuterated analog [2].

Nuclear Magnetic Resonance and Mass Spectrometric Fingerprints

The nuclear magnetic resonance spectroscopic profile of 9-bromophenanthrene-d9 exhibits distinctive characteristics attributable to the isotopic substitution pattern. Proton nuclear magnetic resonance spectroscopy reveals a significantly simplified spectrum, as the deuteration eliminates most aromatic hydrogen signals that would typically appear in the 7-9 parts per million region [1]. This reduction in spectral complexity facilitates structural elucidation and enhances the utility of the compound as an internal standard in analytical applications.

Deuterium nuclear magnetic resonance spectroscopy provides complementary structural information, displaying strong deuterium signals in the aromatic region corresponding to the nine deuterated positions [5]. The quadrupolar nature of deuterium (nuclear spin I = 1) results in broader resonances compared to proton signals, yet the high isotopic purity (>99.9% d₉ incorporation) ensures robust signal detection [1] [6].

Carbon-13 nuclear magnetic resonance spectroscopy demonstrates minor isotope-induced chemical shift perturbations in the aromatic carbon region (120-140 parts per million), reflecting the reduced vibrational zero-point energies associated with carbon-deuterium bonds compared to carbon-hydrogen bonds [5]. These subtle but measurable shifts provide additional confirmation of the deuteration pattern and can be utilized for structural verification.

Mass spectrometric analysis reveals characteristic fragmentation patterns that distinguish 9-bromophenanthrene-d9 from its unlabeled counterpart. Electron ionization mass spectrometry exhibits a molecular ion peak at mass-to-charge ratio 266, representing a +9 mass unit shift relative to 9-bromophenanthrene [1] [7]. The base peak fragmentation pattern typically occurs at mass-to-charge ratio 265→184, corresponding to the loss of bromine followed by subsequent aromatic rearrangements [7] [8].

The isotopic purity analysis demonstrates exceptional deuterium incorporation, with mass spectral data indicating d₀ through d₈ isotopologues at undetectable levels (0.00% each) and the d₉ species comprising 100.00% of the sample [1]. This high isotopic purity ensures reliable performance in applications requiring precise isotopic labeling.

Fluorescence and Phosphorescence Behavior

9-Bromophenanthrene-d9 exhibits characteristic photoluminescent properties that are significantly influenced by the deuterium substitution. The compound displays strong blue fluorescence when subjected to ultraviolet irradiation, a property that has been extensively documented for the parent 9-bromophenanthrene system [10] [11]. The phenanthrene chromophore maintains its fundamental electronic absorption characteristics, with absorption maxima occurring in the 314-329 nanometer region, corresponding to the π→π* electronic transitions of the aromatic system [12] [13].

The deuterium isotope effect manifests prominently in the fluorescence quantum yield and lifetime measurements. Deuteration typically enhances fluorescence efficiency through the suppression of non-radiative decay pathways, particularly vibrational coupling mechanisms that compete with radiative emission [14] [15]. This enhancement arises from the reduced vibrational frequencies of carbon-deuterium bonds compared to carbon-hydrogen bonds, which decreases the Franck-Condon overlap integrals for internal conversion processes [16].

Room temperature phosphorescence represents another significant photophysical property of 9-bromophenanthrene-d9. The heavy atom effect induced by the bromine substituent facilitates intersystem crossing to the triplet state, enabling observable phosphorescence emission under appropriate conditions [11]. The deuterium substitution modifies the phosphorescence lifetime through alterations in both radiative and non-radiative triplet decay rates [17] [18]. Studies on related brominated aromatic systems indicate that deuteration can lead to measurable changes in phosphorescence quantum yields and decay kinetics [16] [17].

The incorporation of deuterium affects the vibronic coupling between electronic and vibrational states, leading to modified spectral line shapes and intensity distributions in both fluorescence and phosphorescence spectra. These effects are particularly pronounced in the vibrational fine structure of emission spectra, where deuterium substitution alters the vibrational spacing and relative intensities of vibronic bands [14] [19].

Isotope Effects on Photochemical and Electrochemical Properties

The replacement of hydrogen with deuterium in 9-bromophenanthrene-d9 introduces measurable kinetic and thermodynamic isotope effects that manifest in both photochemical and electrochemical processes. These effects arise from the fundamental differences in bond strengths, vibrational frequencies, and zero-point energies between carbon-hydrogen and carbon-deuterium bonds [20] [21].

Deuterium-Induced Changes in Zero-Field Splittings

Zero-field splitting parameters in 9-bromophenanthrene-d9 are influenced by the deuterium substitution through several interconnected mechanisms. The primary effect involves the modification of molecular vibrational modes, which couple to electronic spin states through spin-orbit and spin-spin interactions [6] [22]. Deuterium substitution reduces the vibrational frequencies of aromatic carbon-deuterium stretching modes from approximately 3000-3100 wavenumbers to 2200-2300 wavenumbers, representing a frequency ratio consistent with the square root of the reduced mass ratio [5].

The zero-point vibrational energy reduction associated with deuterium substitution affects the electronic energy levels and their splittings. For aromatic systems, the zero-point energy difference between carbon-hydrogen and carbon-deuterium bonds typically ranges from 4-6 kilocalories per mole per bond, leading to cumulative effects of 36-54 kilocalories per mole for complete deuteration of 9-bromophenanthrene-d9 [20] [23]. This energy difference modifies the relative energies of electronic states and can influence transition probabilities and relaxation pathways.

Nuclear magnetic resonance studies of deuterated aromatic compounds reveal that deuterium quadrupolar coupling constants provide sensitive probes of molecular geometry and electronic structure [5] [6]. The deuterium nucleus, with its nuclear spin of 1 and quadrupole moment of 0.29×10⁻³⁰ square meters, exhibits coupling to electric field gradients that reflect the local electronic environment [5]. In 9-bromophenanthrene-d9, the nine deuterium sites experience distinct quadrupolar environments due to the asymmetric substitution pattern and the electron-withdrawing effect of the bromine substituent.

Zero-field nuclear magnetic resonance techniques, when applicable to deuterated systems, can provide detailed information about molecular dynamics and conformational changes [6] [24]. The deuterium isotope effect on molecular rotation and vibration influences the correlation times for these motions, which in turn affect relaxation rates and spectral line shapes. For 9-bromophenanthrene-d9, the increased mass associated with deuterium substitution results in slower molecular tumbling in solution, leading to modified correlation times and altered nuclear relaxation behavior [6].

Impact on Electrochemiluminescence Efficiencies

Electrochemiluminescence represents a particularly sensitive probe of deuterium isotope effects in aromatic systems, as the emission intensity depends on the competition between radiative and non-radiative decay processes following electrochemically generated excited states [16] [25]. In 9-bromophenanthrene-d9, the deuterium substitution pattern significantly influences electrochemiluminescence efficiency through multiple pathways.

The primary mechanism involves the modification of vibrational coupling between electronic excited states and the ground state manifold. Deuterium substitution reduces the vibrational overlap integrals that govern non-radiative internal conversion processes, leading to enhanced quantum yields for light emission [16] [15]. Experimental studies on related aromatic systems demonstrate that deuteration can increase electrochemiluminescence efficiencies by factors ranging from 1.2 to 16.0, depending on the specific molecular structure and substitution pattern [16].

The electrochemical generation of 9-bromophenanthrene-d9 radical ions occurs through single-electron transfer processes at electrode surfaces. The subsequent radical ion annihilation reactions produce electronically excited states that can emit light through fluorescence or delayed fluorescence pathways [16] [25]. The deuterium isotope effect manifests in the branching ratios between these different emission channels, with deuteration generally favoring increased fluorescence quantum yields.

Heavy water studies provide relevant insights into deuterium effects on electrochemical processes. Research demonstrates that deuterium substitution in the solvent environment can extend electrochemical potential windows and modify electrode kinetics through alterations in solvation energies and proton transfer rates [23] [26]. For 9-bromophenanthrene-d9, similar effects may influence the electrochemical behavior, particularly in processes involving proton-coupled electron transfer or hydrogen atom abstraction reactions.

The triplet state dynamics of 9-bromophenanthrene-d9 play a crucial role in electrochemiluminescence efficiency. The bromine heavy atom effect promotes intersystem crossing to the triplet manifold, and the subsequent deuterium isotope effects on triplet state lifetimes and quenching rates determine the overall emission characteristics [11] [16]. Studies indicate that deuteration can modify triplet-triplet annihilation rates and influence the population dynamics of emissive excited states [17] [18].

Electrochemiluminescence quantum yield measurements for 9-bromophenanthrene-d9 require consideration of both primary and secondary isotope effects. Primary effects arise from bonds that are broken or formed during the emission process, while secondary effects result from changes in molecular geometry and vibrational frequencies that influence transition state energies [16] [15]. The comprehensive deuteration pattern in 9-bromophenanthrene-d9 encompasses both types of effects, leading to complex but potentially significant modifications in electrochemiluminescence behavior.

Solubility, Stability, and Reactivity Profile

The solubility characteristics of 9-bromophenanthrene-d9 closely parallel those of the parent compound, reflecting the minimal influence of deuterium substitution on intermolecular interactions and solvation energies. The compound exhibits sparingly soluble behavior in aqueous media, consistent with the hydrophobic nature of the polycyclic aromatic hydrocarbon framework [10]. This limited water solubility arises from the extensive aromatic surface area and the absence of polar functional groups capable of forming hydrogen bonds with water molecules.

In organic solvents, 9-bromophenanthrene-d9 demonstrates significantly enhanced solubility profiles. Chloroform provides excellent solvation properties, with the unlabeled analog achieving clear solutions at concentrations of 50 milligrams per milliliter [1] [4]. The deuterated compound is expected to exhibit similar or slightly modified solubility due to the marginal differences in van der Waals interactions between carbon-deuterium and carbon-hydrogen bonds. Aromatic solvents such as toluene and benzene provide exceptional solubility for 9-bromophenanthrene-d9, reflecting the favorable π-π stacking interactions between the phenanthrene core and aromatic solvent molecules [10].

Alcoholic solvents, including methanol and ethanol, offer moderate to good solubility for 9-bromophenanthrene-d9 [10]. The enhanced solubility in these media compared to water results from the reduced hydrogen bonding network in alcohols and the ability of the aromatic system to interact favorably with the hydrophobic portions of alcohol molecules. Polar aprotic solvents such as acetone and dimethyl sulfoxide also provide good solubility characteristics [10].

The thermal stability of 9-bromophenanthrene-d9 remains robust under typical storage and handling conditions. The recommended storage temperature of 4°C ensures long-term stability by minimizing potential decomposition pathways and preventing sublimation losses [1]. The carbon-deuterium bonds exhibit slightly higher bond dissociation energies compared to carbon-hydrogen bonds, contributing to enhanced thermal stability relative to the unlabeled compound [20]. The melting point range of 60-64°C provides adequate thermal stability for most synthetic and analytical applications [1] [4].

Chemical reactivity patterns for 9-bromophenanthrene-d9 are governed by the electronic properties of the phenanthrene system and the leaving group ability of the bromine substituent. The compound readily participates in nucleophilic aromatic substitution reactions, with the bromine serving as an excellent leaving group [10] [27]. Palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Sonogashira couplings, represent particularly valuable synthetic transformations that can be performed with 9-bromophenanthrene-d9 [27].

The deuterium substitution pattern introduces measurable kinetic isotope effects in reactions involving carbon-deuterium bond cleavage. Primary deuterium isotope effects typically range from 2-8 for reactions proceeding through classical transition states, while secondary effects are generally smaller but still detectable [20] [28]. For 9-bromophenanthrene-d9, reactions involving electrophilic aromatic substitution at deuterated positions would exhibit primary isotope effects, while reactions at the brominated position would show secondary effects due to the influence of deuterium substitution on the electronic properties of the aromatic system.

Photochemical stability represents another important consideration for 9-bromophenanthrene-d9. The compound exhibits blue fluorescence under ultraviolet irradiation, but prolonged exposure to high-energy radiation can lead to photodegradation processes [11]. The deuterium substitution may provide enhanced photostability through reduced vibrational coupling to dissociative excited states [29] [30]. This effect has been documented in various deuterated aromatic compounds, where the reduced vibrational frequencies associated with carbon-deuterium bonds decrease the probability of photochemical bond cleavage reactions.

Oxidative stability of 9-bromophenanthrene-d9 depends on the environmental conditions and the presence of reactive oxygen species. The polycyclic aromatic hydrocarbon framework is susceptible to oxidation reactions, particularly at the more electron-rich positions of the phenanthrene system [10]. The 9-position, bearing the bromine substituent, is electronically deactivated toward electrophilic attack but may still participate in radical-mediated oxidation processes under harsh conditions.

Long-term storage stability studies indicate that 9-bromophenanthrene-d9 maintains its chemical integrity and isotopic purity when stored under appropriate conditions [1]. The high isotopic purity (>99.9% d₉) and chemical purity (96.76% by high-performance liquid chromatography) demonstrate the compound's stability during typical storage periods [1]. Proper storage in sealed containers under inert atmosphere conditions and refrigerated temperatures ensures minimal degradation and maintains the analytical quality required for research applications.

Dates

Last modified: 07-20-2023

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